molecular formula C23H26N4O3S B2912653 (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286727-99-8

(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2912653
CAS No.: 1286727-99-8
M. Wt: 438.55
InChI Key: ZNOVMJMSCQDMDT-UHFFFAOYSA-N
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Description

The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a chemical compound with a complex structure . It is available for purchase for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a methoxybenzo[d]thiazol group, an azetidin group, and a piperazin group .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, its chemical reactions, its mechanism of action, and its physical and chemical properties. Additionally, its safety and hazards could be further investigated .

Properties

IUPAC Name

[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-29-18-5-3-4-17(12-18)25-8-10-26(11-9-25)22(28)16-14-27(15-16)23-24-20-7-6-19(30-2)13-21(20)31-23/h3-7,12-13,16H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOVMJMSCQDMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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